molecular formula C14H11BrClNO2 B2782107 N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide CAS No. 902090-93-1

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide

Cat. No.: B2782107
CAS No.: 902090-93-1
M. Wt: 340.6
InChI Key: QJZHFPOMZMQGEI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a methoxy group on the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, which is then reacted with 4-methoxybenzoyl chloride to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize by-products and achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzamides.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it valuable for specific research applications.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHFPOMZMQGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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